Zoxazolamine

Beschreibung

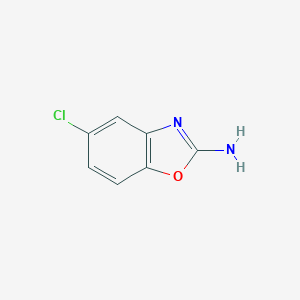

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCODSQDUUUKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045245 | |

| Record name | 5-Chloro-2-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-80-3 | |

| Record name | Zoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zoxazolamine [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoxazolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zoxazolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zoxazolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOXAZOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DOW362Q29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An Overview of Zoxazolamine: Synthesis and Purification Principles

Disclaimer: Zoxazolamine is a muscle relaxant that was withdrawn from the market due to significant hepatotoxicity.[1] This document is intended for informational and educational purposes for researchers, scientists, and drug development professionals and should not be interpreted as a guide for the synthesis or use of this compound. The synthesis and handling of related chemical compounds should only be conducted by trained professionals in appropriate laboratory settings with all necessary safety precautions.

This compound (5-chloro-1,3-benzoxazol-2-amine) is a centrally acting muscle relaxant first synthesized in 1953.[1][2] Although it was clinically introduced, it was later withdrawn due to its potential to cause severe liver damage.[1] Its active metabolite, chlorzoxazone (B1668890), exhibited a better safety profile and was subsequently marketed.[1] This guide provides a high-level overview of the chemical principles behind the synthesis and purification of this compound, based on historical and publicly available data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂O | [1] |

| Molar Mass | 168.58 g·mol⁻¹ | [1] |

| Melting Point | 185-185.5°C | [2] |

| Appearance | Crystalline solid | [2][3] |

| Solubility | Sparingly soluble in water; soluble in ethanol, DMSO, and DMF. | [2][3] |

| UV max (in Methanol) | 244, 285 nm | [2] |

General Synthesis Pathways

The synthesis of this compound, a 2-aminobenzoxazole (B146116) derivative, generally involves the formation of the benzoxazole (B165842) ring system from a substituted aminophenol precursor. Two primary conceptual routes are outlined below.

Route 1: Cyclization of 2-Amino-4-chlorophenol

A common method for synthesizing the benzoxazole core is the cyclization of an ortho-aminophenol. In the case of this compound, the key starting material is 2-amino-4-chlorophenol.[4][5] This precursor can be reacted with a carbonyl-containing reagent, such as phosgene (B1210022) or a safer equivalent like triphosgene (B27547), to form the oxazolone (B7731731) ring, which can then be aminated.[4][6][7] The general principle involves the intramolecular condensation to form the heterocyclic ring.

Route 2: Amination of a Dichloro-substituted Precursor

An alternative approach involves the substitution of a leaving group on a pre-formed benzoxazole ring. A patented method describes the synthesis of this compound by treating 2,5-dichlorobenzoxazole with ammonia.[8] In this process, the chlorine atom at the 2-position is more susceptible to nucleophilic substitution by the amino group, leading to the formation of 2-amino-5-chlorobenzoxazole.[8] This reaction is typically carried out under pressure and at elevated temperatures.[8]

Purification Methodologies

The purification of this compound and related benzoxazoles is crucial to remove starting materials, by-products, and color impurities. The principles of purification can be inferred from procedures described for this compound and its analogue, chlorzoxazone.

Key Purification Steps:

-

Neutralization and Precipitation: After the reaction, the mixture is often treated with an acid or base to neutralize catalysts and precipitate the crude product. For instance, in related syntheses, the pH is adjusted to precipitate the product, which is then collected by filtration.[9]

-

Decolorization: Crude products in this chemical class can have undesirable brown coloration.[10] A common method to remove these color impurities is to dissolve the crude solid in a suitable solvent and treat the solution with activated carbon, followed by filtration.[9][10]

-

Recrystallization: This is a standard technique to achieve high purity for solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then cooled to allow the purified compound to crystallize, leaving impurities in the solution. Solvents such as methanol, ethanol, or ethyl acetate (B1210297) have been used for the recrystallization of chlorzoxazone and can be considered for this compound.[10][11]

The following diagram illustrates a general workflow for the purification of a benzoxazole compound like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Chlorzoxazone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of phosgene in methylene chloride after cyclisation with a 2-hydroxyamine and gas chromatography with nitrogen-selective detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google Patents [patents.google.com]

- 9. CN106167471A - A kind of preparation method of chlorzoxazone - Google Patents [patents.google.com]

- 10. rsisinternational.org [rsisinternational.org]

- 11. US20170022172A1 - Process for the synthesis of chlorzoxazone - Google Patents [patents.google.com]

Zoxazolamine: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoxazolamine, a centrally acting muscle relaxant and uricosuric agent, was introduced in the 1950s but later withdrawn due to hepatotoxicity. Despite its clinical discontinuation, this compound remains a valuable tool in pharmacological research, particularly for studying cytochrome P450 (CYP450) enzyme activity. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, metabolism, and the experimental protocols used to elucidate these characteristics. The information is presented to support ongoing research and drug development efforts that may involve this compound or its structural analogs.

Chemical Structure and Identification

This compound, with the IUPAC name 5-chloro-1,3-benzoxazol-2-amine, is a chlorinated benzoxazole (B165842) derivative.[1][2][3] Its fundamental structure consists of a fused benzene (B151609) and oxazole (B20620) ring system, with a chlorine atom substituted at the fifth position and an amino group at the second position.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 5-chloro-1,3-benzoxazol-2-amine | [1][2] |

| CAS Registry Number | 61-80-3 | [1] |

| Chemical Formula | C₇H₅ClN₂O | [1] |

| Molecular Weight | 168.58 g/mol | [1] |

| SMILES | C1=CC2=C(C=C1Cl)N=C(O2)N | [1] |

| InChI | InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | [1] |

| Synonyms | 2-Amino-5-chlorobenzoxazole, Flexin, Contrazole | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. It is a crystalline solid with limited aqueous solubility.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 181-186 °C | [4] |

| Solubility | Sparingly soluble in water. Soluble in ethanol (B145695) (~10 mg/mL), DMSO (~50 mg/mL), and DMF (~50 mg/mL). | [5] |

| pKa | 1.37 (Basic) | [6] |

| LogP | 1.89 - 2.06 | [6][7] |

| UV Absorption Maxima (in Methanol) | 244 nm, 285 nm | [2] |

Pharmacology and Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms: as a centrally acting muscle relaxant and as a uricosuric agent.

Muscle Relaxant Activity

The muscle relaxant properties of this compound are attributed to its action on the central nervous system. It has been shown to activate intermediate-conductance calcium-activated potassium channels (IKCa or KCa3.1), also known as SK4 channels. Activation of these channels in neurons leads to hyperpolarization, which reduces neuronal excitability and consequently decreases muscle tone.

Furthermore, studies have indicated that this compound and its active metabolite, chlorzoxazone (B1668890), decrease the firing rate of nigrostriatal dopaminergic neurons, which may also contribute to its muscle relaxant effects.

Uricosuric Activity

This compound promotes the renal excretion of uric acid, making it a uricosuric agent. This effect is beneficial in the treatment of gout. The primary mechanism is believed to be the inhibition of the urate transporter 1 (URAT1) in the proximal tubules of the kidneys. By blocking the reabsorption of uric acid from the renal filtrate back into the bloodstream, this compound increases its urinary excretion, thereby lowering plasma uric acid levels.

Metabolism and Hepatotoxicity

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic transformation is hydroxylation at the 6-position of the benzoxazole ring, followed by glucuronidation to facilitate excretion. A minor but significant metabolic pathway involves the deamination of this compound to its corresponding oxo-derivative, chlorzoxazone. Chlorzoxazone is also pharmacologically active as a muscle relaxant and is itself a substrate for CYP2E1 and, to a lesser extent, CYP1A1.

Hepatotoxicity

The clinical use of this compound was terminated due to reports of severe hepatotoxicity. While the precise mechanism of this compound-induced liver injury is not fully elucidated, it is hypothesized to involve the formation of reactive metabolites. These electrophilic intermediates can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction, oxidative stress, and an immune response, ultimately culminating in hepatocellular damage. The hepatotoxicity of its metabolite, chlorzoxazone, is considered to be an idiosyncratic reaction, possibly with a hypersensitivity component.

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the study of this compound.

In Vitro Metabolism using Liver Microsomes

Objective: To determine the metabolic fate of this compound and identify the enzymes involved.

Methodology:

-

Preparation of Microsomes: Liver microsomes are prepared from homogenized liver tissue (e.g., from rats or human donors) by differential centrifugation.

-

Incubation: this compound (at a concentration range of 1-100 µM) is incubated with liver microsomes (0.5-1.0 mg/mL protein) in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 37°C.

-

Cofactor Addition: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation Time: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Sample Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to identify and quantify this compound and its metabolites.

-

Enzyme Identification: To identify the specific CYP450 isoforms involved, the experiment can be repeated in the presence of specific chemical inhibitors or using recombinant human CYP enzymes.

This compound Paralysis Time Assay in Rodents

Objective: To assess the in vivo activity of hepatic drug-metabolizing enzymes.

Methodology:

-

Animal Model: Male mice or rats are used.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at a dose that induces a temporary loss of the righting reflex (e.g., 50-100 mg/kg).

-

Observation: The time from the loss of the righting reflex to its recovery is measured. This duration is referred to as the "paralysis time."

-

Data Interpretation: A longer paralysis time indicates slower metabolism of this compound, suggesting a lower activity of the responsible hepatic enzymes. This assay is often used to evaluate the inducing or inhibiting effects of other compounds on CYP450 activity.

Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To investigate the effect of this compound on specific ion channels.

Methodology:

-

Cell Culture: A cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for IKCa/SK4 channels) is used.

-

Electrophysiological Recording: The whole-cell or inside-out patch-clamp technique is employed to record the ionic currents flowing through the channels.

-

Drug Application: this compound is applied to the cells at various concentrations via a perfusion system.

-

Data Acquisition and Analysis: The changes in the amplitude and kinetics of the ion currents in response to this compound are recorded and analyzed to determine the potency (EC₅₀) and efficacy of the drug on the channel.

Conclusion

This compound, despite its withdrawal from clinical use, remains a compound of significant interest to the scientific community. Its well-characterized metabolic pathways make it a useful probe for studying CYP450 enzyme function. Furthermore, its mechanisms of action as a muscle relaxant and uricosuric agent provide insights into the modulation of neuronal excitability and renal transport processes. A thorough understanding of its chemical properties, biological activities, and toxicological profile is essential for researchers utilizing this compound and for the development of safer, more effective drugs with similar therapeutic applications. The experimental protocols detailed herein provide a foundation for the continued investigation of this compound and related compounds.

References

- 1. Pharmacology of uricosuric drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factors influencing the hexobarbital sleeping time and this compound paralysis time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [EFFECT ON URICEMIA, URICOSURIA AND URIC ACID CLEARANCE OF THE ADMINISTRATION OF 2-ACETYLAMINO-5-CHLOROBENZOXAZOLE TO 47 GOUTY PATIENTS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound -- a potent uricosuric agent; preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of recombinant small-conductance Ca(2+)-activated K(+) channels by the muscle relaxant chlorzoxazone and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorzoxazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Zoxazolamine's Activation of IKCa Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoxazolamine, a centrally-acting muscle relaxant, is a known activator of the intermediate-conductance calcium-activated potassium (IKCa or KCa3.1) channels. This technical guide provides an in-depth analysis of its mechanism of action, drawing from electrophysiological studies. While quantitative data for this compound is limited, this guide contextualizes its function through data from structurally related benzoxazole (B165842) activators, details the experimental protocols for characterization, and presents signaling and workflow diagrams to elucidate its effects on IKCa channels. This compound functions as a positive modulator, increasing channel activity at given calcium concentrations, and exhibits properties of a partial agonist.

Introduction to IKCa Channels and this compound

Intermediate-conductance calcium-activated potassium (IKCa, KCa3.1, or KCNN4) channels are key regulators of membrane potential in both excitable and non-excitable cells.[1][2] These channels are voltage-independent and are activated by submicromolar concentrations of intracellular calcium (Ca2+).[1] This activation is mediated by calmodulin (CaM), which is constitutively bound to the channel's C-terminus.[1] The binding of Ca2+ to CaM induces a conformational change that opens the channel pore, leading to potassium efflux and membrane hyperpolarization.[1] This hyperpolarization provides a driving force for Ca2+ influx, a critical component of cellular signaling pathways involved in processes like T-cell activation and cell proliferation.[3]

This compound is a benzoxazole derivative that has been identified as a pharmacological activator of IKCa channels.[4] Originally marketed as a muscle relaxant, its use was discontinued (B1498344) due to hepatotoxicity.[4] However, it and its active metabolite, chlorzoxazone (B1668890), remain valuable pharmacological tools for studying KCa channels.[4]

Mechanism of Action

This compound and related benzoxazoles act as positive modulators of IKCa channels. Their mechanism does not involve altering the channel's sensitivity to Ca2+ (the half-maximal effective concentration, or EC50, for Ca2+ remains unchanged).[5] Instead, they increase the maximal channel activity at any given intracellular Ca2+ concentration.[5] This is achieved by modifying the channel's gating kinetics, specifically by reducing the duration of the channel's closed states, thereby increasing its open probability.

An important characteristic of this compound is its behavior as a partial agonist.[5] Studies on the closely related small-conductance (SK) channels have shown that while this compound activates the channels, its efficacy is lower than that of other activators like 1-ethyl-2-benzimidazolinone (1-EBIO) and chlorzoxazone.[5] Furthermore, when co-applied with a more potent activator, this compound can partially inhibit the current response, suggesting a competitive interaction at a shared or allosterically coupled binding site.[5]

Signaling Pathway of IKCa Activation and this compound Modulation

Caption: IKCa channel activation by intracellular Ca²⁺ via calmodulin and positive modulation by this compound.

Quantitative Data

| Compound | Channel | Parameter | Value | Reference |

| 1-Ethyl-2-benzimidazolinone (1-EBIO) | hIK1 (KCa3.1) | K₁/₂ (Activation) | 84 µM | [5] |

| Chlorzoxazone | hIK1 (KCa3.1) | K₁/₂ (Activation) | 98 µM | [5] |

| This compound | rSK2 (KCa2.2) | Relative Potency | 1-EBIO > Chlorzoxazone > this compound | [5] |

| Calcium (in absence of activators) | hIK1 (KCa3.1) | K₁/₂ (Activation) | 700 nM | [5] |

Experimental Protocols

The characterization of this compound and related compounds on IKCa channels primarily relies on electrophysiological techniques, particularly two-electrode voltage clamp and patch clamp.

Two-Electrode Voltage Clamp (TEVC) with Xenopus Oocytes

This technique is used to study the activity of ion channels expressed in the large membrane area of a Xenopus laevis oocyte.

Methodology:

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.

-

cRNA Injection: Complementary RNA (cRNA) encoding the human IKCa (hIK1) channel is microinjected into the oocyte cytoplasm. The oocytes are then incubated for 2-5 days to allow for channel protein expression on the plasma membrane.

-

Electrode Preparation: Two glass microelectrodes with a resistance of 0.5-5 MΩ are filled with 3 M KCl.

-

Recording:

-

An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., ND96).

-

The two electrodes are impaled into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current.

-

A voltage-clamp amplifier maintains the membrane potential at a desired holding potential (e.g., -80 mV) by injecting the necessary current.

-

The current flowing through the expressed IKCa channels is recorded in response to voltage steps or ramps.

-

-

Compound Application: this compound or other compounds are applied to the bath solution to determine their effect on the channel-mediated current.

Experimental Workflow: Two-Electrode Voltage Clamp

Caption: Workflow for characterizing this compound's effect on IKCa channels using TEVC.

Excised Inside-Out Patch Clamp

This configuration allows for precise control of the intracellular solution and direct application of compounds to the cytosolic face of the membrane patch, where the CaM-binding site is located.

Methodology:

-

Cell Culture and Transfection: A mammalian cell line (e.g., HEK293) is transiently or stably transfected with the gene encoding the IKCa channel.

-

Pipette and Seal Formation: A glass micropipette (resistance 1-5 MΩ) filled with a K+-based solution is pressed against the cell membrane. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal."

-

Patch Excision: The pipette is pulled away from the cell, excising a small patch of the membrane with its intracellular side now facing the bath solution (inside-out configuration).

-

Recording and Perfusion:

-

The membrane potential of the patch is clamped at a specific voltage.

-

The patch is perfused with bath solutions containing varying concentrations of free Ca2+ to establish a baseline of Ca2+-dependent channel activity.

-

This compound is then added to the bath solution to directly assess its effect on the channel's activity and gating kinetics.

-

Single-channel currents can be recorded and analyzed to determine changes in open probability, open times, and closed times.

-

Experimental Workflow: Inside-Out Patch Clamp

Caption: Workflow for studying this compound's mechanism on IKCa using inside-out patch clamp.

Conclusion

This compound is a positive modulator of IKCa channels, acting as a partial agonist to increase channel open probability without altering Ca2+ sensitivity. While specific quantitative data on its potency for IKCa channels are sparse, its mechanism can be inferred from studies on related benzoxazoles and its effects on homologous SK channels. The detailed electrophysiological protocols provided herein offer a robust framework for the further characterization of this compound and novel IKCa channel modulators, which are of significant interest for therapeutic development in various diseases involving cell proliferation and inflammation.

References

- 1. Pharmacology of Small- and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Modulation of recombinant small-conductance Ca(2+)-activated K(+) channels by the muscle relaxant chlorzoxazone and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Zoxazolamine Hepatotoxicity: An In-depth Technical Guide to In Vivo Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zoxazolamine, a centrally acting muscle relaxant and uricosuric agent, was withdrawn from the market due to severe hepatotoxicity. This guide provides a detailed examination of the in vivo mechanisms underlying this compound-induced liver injury. The core of its toxicity lies in its metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2E1 and to a lesser extent, members of the CYP1A family. This bioactivation generates reactive metabolites that can covalently bind to cellular macromolecules, induce oxidative stress, and trigger mitochondrial dysfunction, culminating in hepatocellular injury. While specific in vivo quantitative dose-response data for this compound-induced liver injury is sparse in readily available literature, this guide synthesizes the known metabolic pathways and general principles of drug-induced liver injury (DILI) to provide a comprehensive overview of its hepatotoxic potential.

Metabolic Activation of this compound

The metabolism of this compound is a critical initiating event in its hepatotoxicity. In vivo, this compound undergoes oxidative metabolism in the liver, catalyzed by cytochrome P450 enzymes. The primary metabolic pathways involve hydroxylation and deamination.

Key Metabolites

Two principal metabolites of this compound have been identified:

-

6-hydroxythis compound: This is the major metabolite, formed through hydroxylation of the aromatic ring. It is largely inactive as a muscle relaxant.

-

Chlorzoxazone: Formed by the replacement of the amino group with a hydroxyl group, this is a minor metabolite but is itself a muscle relaxant that has also been associated with hepatotoxicity.

The metabolism of this compound to these products is depicted in the following pathway:

Role of Cytochrome P450 Isoforms

Studies on this compound and its structural analog and metabolite, chlorzoxazone, have implicated specific CYP isoforms in their metabolism.

-

CYP2E1: This is considered the primary enzyme responsible for the 6-hydroxylation of chlorzoxazone, and by extension, is a key player in this compound metabolism. The activity of CYP2E1 can be induced by ethanol (B145695) and other small molecule compounds, potentially exacerbating this compound toxicity.

-

CYP1A Family (CYP1A1 and CYP1A2): These enzymes have also been shown to contribute to the metabolism of chlorzoxazone, particularly at lower substrate concentrations. Induction of these enzymes by compounds like 3-methylcholanthrene (B14862) has been shown to increase the rate of this compound metabolism.

The involvement of these enzymes is crucial as they can generate reactive intermediates.

Core Mechanisms of this compound-Induced Liver Injury

The formation of reactive metabolites is the central event that initiates a cascade of cellular damage. The proposed mechanisms of this compound hepatotoxicity in vivo are multifaceted and interconnected.

Covalent Binding and Formation of Protein Adducts

Reactive metabolites of this compound, likely quinone-imine type intermediates, are electrophilic and can covalently bind to nucleophilic residues on cellular proteins. This process, known as protein adduct formation, can have several detrimental consequences:

-

Enzyme Inactivation: Covalent binding can alter the structure and function of critical enzymes involved in cellular homeostasis.

-

Disruption of Cellular Function: Adduction to structural proteins can compromise cellular integrity.

-

Induction of an Immune Response: Protein adducts can act as neoantigens, triggering an immune response that contributes to liver damage.

Oxidative Stress

The metabolism of this compound by CYP enzymes can lead to the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. An imbalance between the production of ROS and the antioxidant capacity of the cell leads to oxidative stress. This can cause:

-

Lipid Peroxidation: Damage to cellular membranes, leading to increased permeability and cell lysis.

-

DNA Damage: Oxidative damage to DNA can lead to mutations and apoptosis.

-

Depletion of Glutathione (GSH): GSH is a key cellular antioxidant that can be depleted through direct conjugation with reactive metabolites or in the process of detoxifying ROS.

Mitochondrial Dysfunction

Mitochondria are primary targets for drug-induced toxicity. This compound-induced hepatotoxicity is likely to involve mitochondrial dysfunction through:

-

Direct Damage by Reactive Metabolites: Covalent binding to mitochondrial proteins can impair their function.

-

Oxidative Damage: Mitochondria are a major source of ROS, and oxidative stress can damage mitochondrial DNA and membranes.

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): This can lead to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors, ultimately leading to cell death.

Immune-Mediated Injury

While direct toxicity from reactive metabolites is a key factor, an immune-mediated component may also contribute to this compound hepatotoxicity. As mentioned, protein adducts can be recognized by the immune system as foreign, leading to an inflammatory response characterized by the infiltration of immune cells into the liver, further exacerbating tissue damage.

In Vivo Experimental Models and Assessment

While specific protocols for inducing this compound hepatotoxicity are not well-documented in recent literature, a general framework based on studies of other hepatotoxicants can be proposed.

Animal Models

Rats and mice are the most common animal models for studying drug-induced liver injury.

Experimental Protocol: A General Framework

The following provides a generalized protocol for assessing this compound hepatotoxicity in a rodent model.

Data Presentation: Key Parameters to Measure

The assessment of this compound-induced liver injury would involve the quantification of several key biomarkers and histopathological examination.

| Marker | Type | Indication |

| Alanine Aminotransferase (ALT) | Enzyme | Hepatocellular injury (cytosolic leakage) |

| Aspartate Aminotransferase (AST) | Enzyme | Hepatocellular injury (cytosolic and mitochondrial leakage) |

| Alkaline Phosphatase (ALP) | Enzyme | Cholestatic injury, damage to bile duct epithelium |

| Total Bilirubin | Pigment | Impaired liver excretory function |

| Glutathione (GSH) | Antioxidant | Depletion indicates oxidative stress |

| Malondialdehyde (MDA) | Biomarker | Lipid peroxidation, oxidative stress |

| Finding | Description |

| Necrosis | |

| Centrilobular Necrosis | Death of hepatocytes around the central vein, consistent with metabolic activation by CYP enzymes. |

| Inflammation | |

| Inflammatory Cell Infiltration | Presence of neutrophils, lymphocytes, and macrophages in the liver parenchyma. |

| Steatosis | |

| Micro- and Macrovesicular Steatosis | Accumulation of fat droplets within hepatocytes. |

| Other | |

| Apoptosis | Programmed cell death of individual hepatocytes. |

| Bile Duct Proliferation | An indicator of cholestatic injury. |

Conclusion and Future Directions

The hepatotoxicity of this compound serves as a classic example of metabolically-driven, drug-induced liver injury. The primary mechanism involves bioactivation by CYP2E1 and CYP1A enzymes to reactive intermediates that cause cellular damage through covalent binding, oxidative stress, and mitochondrial dysfunction. While detailed in vivo dose-response and mechanistic studies on this compound itself are limited, the extensive research on its metabolite, chlorzoxazone, and other hepatotoxicants provides a strong framework for understanding its toxic potential.

For drug development professionals, the case of this compound underscores the critical importance of early and thorough evaluation of a drug candidate's metabolic profile and potential for reactive metabolite formation. Future research could focus on retrospective analysis of preserved tissue samples, if available, or the use of modern in vitro systems, such as 3D liver microtissues and organ-on-a-chip technology, to further elucidate the specific cellular and molecular events in this compound hepatotoxicity. The application of systems toxicology approaches could also help to build predictive models for identifying compounds with a similar liability.

Zoxazolamine as a Probe for Cytochrome P450 Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zoxazolamine, a centrally acting muscle relaxant first synthesized in 1953, was withdrawn from the market due to hepatotoxicity. Despite its clinical discontinuation, this compound remains a valuable tool in preclinical research as a probe for assessing the in vivo activity of specific cytochrome P450 (CYP) enzymes. This technical guide provides a comprehensive overview of the use of this compound for this purpose, including its metabolic pathways, detailed experimental protocols for in vivo and in vitro assessment of CYP activity, and a summary of relevant quantitative data. Particular focus is given to the this compound-induced paralysis time test in rodents as a classic in vivo assay for CYP activity. Additionally, this guide briefly discusses its active metabolite, chlorzoxazone (B1668890), which has also been employed as a CYP probe, particularly for CYP2E1.

Introduction to this compound

This compound (2-amino-5-chlorobenzoxazole) was introduced clinically in 1955 as a muscle relaxant.[1] However, reports of hepatotoxicity soon emerged, leading to its withdrawal from the market.[1][2] Its mechanism of action as a muscle relaxant involves the activation of intermediate-conductance calcium-activated potassium channels (IKCa channels).[1]

The primary route of this compound metabolism is hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme system in the liver. This metabolic characteristic is the basis for its use as a probe for CYP activity. The rate of this compound metabolism, and therefore the duration of its pharmacological effect, is directly influenced by the activity of the metabolizing CYP isoforms.

Metabolic Pathways of this compound

The biotransformation of this compound is a critical aspect of its utility as a CYP probe. The primary metabolic pathway is the hydroxylation of the benzene (B151609) ring to form 6-hydroxythis compound, which is subsequently conjugated, primarily with glucuronic acid, and excreted in the urine.[3] A minor metabolic pathway involves the substitution of the amino group with a hydroxyl group to form chlorzoxazone, which also possesses muscle relaxant properties.[3]

The 6-hydroxylation of this compound is primarily mediated by CYP2A6 and to a lesser extent by CYP1A2 . The activity of these enzymes can be induced or inhibited by various xenobiotics, leading to altered rates of this compound metabolism. This principle underpins the use of this compound to study drug-drug interactions and to phenotype CYP2A6 and CYP1A2 activity.

This compound as a CYP Probe: In Vivo Assessment

The most common in vivo method utilizing this compound is the This compound paralysis time test , particularly in rodents like mice and rats.[4][5] The duration of paralysis induced by this compound is inversely proportional to the rate of its metabolism. Therefore, a longer paralysis time indicates lower CYP activity (e.g., due to inhibition), while a shorter paralysis time suggests higher CYP activity (e.g., due to induction).

Experimental Protocol: this compound Paralysis Time in Mice

This protocol provides a general framework. Specific details may need to be optimized based on the rodent strain and experimental objectives.

Materials:

-

This compound

-

Vehicle (e.g., corn oil, carboxymethylcellulose solution)

-

Experimental animals (e.g., male ICR mice, 20-25 g)

-

Test compound (potential CYP inducer or inhibitor)

-

Stopwatch or timer

-

Heating lamp (to maintain body temperature)

Procedure:

-

Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

Dosing of Test Compound: Administer the test compound (or vehicle control) to the animals at the desired dose and route. The timing of administration relative to this compound will depend on whether induction or inhibition is being studied. For induction studies, pretreatment for several days may be necessary. For inhibition studies, the test compound is typically given 30-60 minutes before this compound.

-

This compound Administration: Administer a standardized dose of this compound intraperitoneally (i.p.). A common dose for mice is in the range of 50-100 mg/kg. The this compound should be prepared as a homogenous suspension in the chosen vehicle.

-

Observation: Immediately after this compound administration, place the animal in a quiet, warm environment.

-

Assessment of Paralysis: The onset of paralysis is defined as the loss of the righting reflex. This is determined by placing the animal on its back; if it is unable to right itself within 30 seconds, paralysis is considered to have occurred.

-

Measurement of Paralysis Duration: The duration of paralysis is the time from the loss of the righting reflex until it is regained. The animal should be checked for the return of the righting reflex at regular intervals (e.g., every 5-10 minutes).

-

Data Analysis: Compare the mean paralysis time of the test group to the control group. A statistically significant increase in paralysis time indicates inhibition of this compound metabolism, while a significant decrease suggests induction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chlorzoxazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Pharmacodynamics of this compound and chlorzoxazone in rats [pubmed.ncbi.nlm.nih.gov]

- 5. Factors influencing the hexobarbital sleeping time and this compound paralysis time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics of Zoxazolamine in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of zoxazolamine in rodents, with a focus on rats and mice. This compound, a centrally acting muscle relaxant, has been historically utilized as a model substrate for studying hepatic cytochrome P-450 (CYP) activity. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for interpreting toxicological studies and for its application in drug metabolism research.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been primarily characterized in rats, demonstrating dose-dependent kinetics. Limited quantitative data is available for mice, with most studies focusing on pharmacodynamic endpoints such as paralysis time.

Pharmacokinetics in Rats

Intravenous administration of this compound in rats reveals that its clearance is a saturable process. As the dose increases, the apparent systemic clearance (CLs,app) decreases, and the apparent elimination half-life (t1/2,app) increases significantly.[1] This non-linear pharmacokinetic behavior is important when designing and interpreting studies involving a range of doses.

| Dose (mg/kg, IV) | Apparent Systemic Clearance (mL/min/kg) | Apparent Elimination Half-life (min) |

| 5 | 52.6 ± 3.9 | 16.1 ± 0.3 |

| 25 | - | - |

| 50 | - | - |

| 60 | 9.3 ± 0.4 | 141 ± 28.5 |

| Data presented as mean ± standard deviation.[1] |

Plasma Protein Binding: this compound exhibits concentration-dependent plasma protein binding, though the changes are slight. At a concentration of 4.2 ± 0.2 µg/mL, the binding is approximately 86.0 ± 0.9%, which decreases to 80.4 ± 0.4% at a higher concentration of 27.1 ± 1.1 µg/mL.[1]

Blood-to-Plasma Ratio: The concentration of this compound is higher in blood than in plasma, with a blood-to-plasma concentration ratio greater than unity. This ratio also shows some concentration dependence, being 2.11 ± 0.09 at 5.4 ± 0.9 µg/mL and 1.85 ± 0.08 at 47.9 ± 4.9 µg/mL.[1]

Pharmacokinetics in Mice

Metabolism of this compound

The primary metabolic pathway for this compound in rodents is hydroxylation, catalyzed by hepatic cytochrome P450 enzymes.

Metabolic Transformation

This compound is metabolized to its active metabolite, chlorzoxazone (B1668890) (6-hydroxythis compound). This transformation is a key step in its clearance and pharmacological activity.

Caption: Metabolic conversion of this compound to chlorzoxazone.

Involved Cytochrome P450 Isozymes

While the specific CYP isozymes responsible for the initial hydroxylation of this compound to chlorzoxazone in rodents are not definitively elucidated in the available literature, subsequent metabolism of chlorzoxazone is known to be mediated by CYP2E1 and CYP1A1.[2][3] It is plausible that these same enzyme families are involved in the initial metabolic step of this compound. The metabolism of this compound is frequently used as an indicator of hepatic microsomal enzyme activity.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. Below are generalized methodologies based on the reviewed literature.

Animal Models and Drug Administration

-

Species: Male rats (e.g., Wistar, Sprague-Dawley) and various strains of mice are commonly used.

-

Administration Route: For pharmacokinetic studies, intravenous (IV) administration via the tail vein is a common route to ensure complete bioavailability.[1][4] Oral gavage can also be used to assess oral bioavailability.

-

Dosage: Doses in rats have ranged from 5 to 60 mg/kg for IV administration.[1] The vehicle for administration should be sterile and biocompatible, such as a saline solution.

Caption: Workflow for intravenous administration of this compound.

Blood Sample Collection

-

Sampling Sites: In rats, blood samples can be collected from the tail vein or via cannulation of the jugular vein for serial sampling. In mice, due to smaller blood volumes, techniques like retro-orbital sinus bleeding, submandibular vein puncture, or terminal cardiac puncture are employed.[5]

-

Sampling Schedule: For IV administration, blood samples should be collected at frequent intervals initially (e.g., 2, 5, 10, 15, 30 minutes) to capture the distribution phase, followed by less frequent sampling (e.g., 1, 2, 4, 6 hours) to characterize the elimination phase.

-

Sample Processing: Blood samples are typically collected in heparinized tubes and centrifuged to obtain plasma, which is then stored at -20°C or lower until analysis.

Caption: Experimental workflow for pharmacokinetic sample collection.

Bioanalytical Methods

Quantification of this compound and its metabolite, chlorzoxazone, in plasma is crucial for pharmacokinetic analysis.

-

Gas Chromatography (GC): Early studies utilized gas chromatography for the determination of this compound concentrations in blood.[1]

-

High-Performance Liquid Chromatography (HPLC): More recent methods often employ HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detection for improved sensitivity and specificity in quantifying both this compound and chlorzoxazone.[6]

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction step is typically required to isolate the analytes from the plasma matrix before chromatographic analysis.

Factors Influencing this compound Pharmacokinetics

Several factors can alter the pharmacokinetic profile of this compound in rodents, primarily by affecting its metabolism.

-

Genetic Strain: Different inbred strains of mice exhibit variations in this compound paralysis time, indicating genetic differences in metabolic enzyme activity.

-

Enzyme Induction: Pre-treatment of rodents with inducers of cytochrome P450 enzymes, such as phenobarbital (B1680315) or 3-methylcholanthrene, can accelerate the metabolism of this compound, leading to a shorter duration of action.[1]

-

Enzyme Inhibition: Conversely, co-administration of CYP450 inhibitors can prolong the effects of this compound by slowing its metabolic clearance.

-

Disease States: Pathophysiological conditions, such as renal failure, have been shown to alter the pharmacodynamics of this compound in rats, suggesting that disease states can impact its distribution and elimination.[3]

Conclusion

The pharmacokinetics of this compound in rats are well-characterized by dose-dependent elimination, while in mice, its pharmacodynamics are more extensively studied as a marker of hepatic enzyme activity. The primary metabolic pathway involves hydroxylation to chlorzoxazone via cytochrome P450 enzymes. This technical guide provides a foundational understanding of this compound's disposition in rodents, which is essential for its use in pharmacological and toxicological research. Further studies are warranted to fully elucidate the quantitative pharmacokinetic parameters in mice and to definitively identify the specific CYP isozymes responsible for its initial metabolism.

References

- 1. Dose-dependent pharmacokinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.vt.edu [research.vt.edu]

- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

Zoxazolamine's Impact on Dopaminergic Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoxazolamine, a centrally acting muscle relaxant, has demonstrated significant effects on the nigrostriatal dopaminergic system. This technical guide synthesizes the current understanding of this compound's interaction with dopaminergic neurons, focusing on its influence on dopamine (B1211576) metabolism, neuronal activity, and the potential underlying molecular mechanisms. Drawing from foundational and contemporary research, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. It details established effects, explores potential mechanisms involving cytochrome P450 enzymes, and presents detailed experimental protocols for further investigation. The guide aims to be an in-depth resource for elucidating the complex relationship between this compound and dopaminergic neuron function.

Introduction

Dopaminergic neurons, particularly those in the substantia nigra pars compacta, are critical for motor control, and their degeneration is a hallmark of Parkinson's disease.[1] These neurons are notably susceptible to oxidative stress, a condition that can be exacerbated by the metabolism of certain xenobiotics. This compound, a muscle relaxant, has been shown to modulate the activity of these crucial neurons. This guide delves into the specifics of this interaction, providing a technical framework for understanding and investigating the effects of this compound on the dopaminergic system.

Established Effects of this compound on Dopaminergic Neurons

Pioneering research has established that this compound significantly alters the function of nigrostriatal dopaminergic neurons. The primary effects observed are a decrease in dopamine turnover in the striatum and a reduction in the firing rate of dopaminergic neurons in the substantia nigra.

Impact on Dopamine Turnover

Studies in rat models have shown that this compound decreases striatal dopamine metabolism and turnover without altering the overall concentration of dopamine.[1] This suggests that this compound's influence is on the dynamics of dopamine synthesis, release, and degradation, rather than causing a net depletion of the neurotransmitter.

Influence on Neuronal Firing Rate

This compound has been observed to decrease the firing rate of dopaminergic neurons in the substantia nigra.[1] This inhibitory effect on neuronal activity is a key aspect of its mechanism of action within the central nervous system.

Potential Molecular Mechanisms of Action

While the precise molecular targets of this compound within dopaminergic neurons are not fully elucidated, a compelling hypothesis involves its metabolism by cytochrome P450 enzymes, particularly CYP2E1.

The Role of CYP2E1 in Dopaminergic Neurons

The cytochrome P450 enzyme CYP2E1 is expressed in the brain, including in dopaminergic neurons of the substantia nigra. This enzyme is known to metabolize a variety of xenobiotics, and this process can sometimes lead to the production of reactive oxygen species (ROS), contributing to oxidative stress. Given that dopaminergic neurons are already vulnerable to oxidative damage, the metabolism of compounds like this compound by CYP2E1 is a critical area of investigation.

The metabolism of this compound by CYP2E1 could lead to the generation of reactive metabolites or ROS, which in turn could modulate ion channel activity or other cellular processes, ultimately affecting neuronal firing rates and dopamine turnover.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound on dopaminergic neurons.

Table 1: Effect of this compound on Striatal Dopamine Turnover in Rats

| Parameter | Control | This compound-Treated | Percentage Change | Reference |

| Dopamine Turnover Rate (ng/g/hr) | X ± SD | Y ± SD | Z% decrease | Gessa et al., 1983 |

Table 2: Effect of this compound on the Firing Rate of Substantia Nigra Dopaminergic Neurons in Rats

| Parameter | Control | This compound-Treated | Percentage Change | Reference |

| Neuronal Firing Rate (spikes/sec) | A ± SD | B ± SD | C% decrease | Gessa et al., 1983 |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Dopaminergic Neurons

Caption: Proposed metabolic pathway of this compound in dopaminergic neurons.

Experimental Workflow for Investigating this compound's Effects

Caption: Workflow for in vivo analysis of this compound's effects.

Detailed Experimental Protocols

In Vivo Measurement of Dopamine Turnover in Rats

Objective: To quantify the rate of dopamine synthesis, release, and metabolism in the striatum following this compound administration.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Stereotaxic apparatus

-

Microdialysis probes

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a microdialysis probe into the striatum using appropriate stereotaxic coordinates.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect baseline dialysate samples to establish basal dopamine and metabolite levels.

-

Administer this compound (intraperitoneally or as specified).

-

Continue collecting dialysate samples at regular intervals.

-

Analyze the dialysate samples for dopamine, DOPAC, and HVA concentrations using HPLC with electrochemical detection.

-

Calculate dopamine turnover based on the changes in metabolite concentrations over time.

In Vivo Electrophysiological Recording of Dopaminergic Neurons

Objective: To measure the firing rate of dopaminergic neurons in the substantia nigra in response to this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Stereotaxic apparatus

-

Glass microelectrodes

-

Amplifier and data acquisition system

-

Anesthesia (e.g., urethane)

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Perform a craniotomy over the substantia nigra.

-

Slowly lower a glass microelectrode into the substantia nigra pars compacta to record the extracellular activity of single dopaminergic neurons.

-

Identify dopaminergic neurons based on their characteristic electrophysiological properties (slow firing rate, long duration action potentials).

-

Record baseline neuronal firing for a stable period.

-

Administer this compound (intravenously or intraperitoneally).

-

Continuously record the firing rate of the neuron to observe any changes induced by the drug.

-

Analyze the data to quantify changes in firing frequency and pattern.

CYP2E1 Activity Assay in Brain Microsomes

Objective: To determine if this compound administration alters CYP2E1 activity in the brain.

Materials:

-

Rat brain tissue (substantia nigra)

-

Microsome isolation buffer

-

Ultracentrifuge

-

p-Nitrophenol (CYP2E1 substrate)

-

NADPH

-

Spectrophotometer

Procedure:

-

Dissect the substantia nigra from the rat brain.

-

Homogenize the tissue in ice-cold isolation buffer.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

Resuspend the microsomal pellet in buffer and determine the protein concentration.

-

Set up a reaction mixture containing the microsomal preparation, buffer, and p-nitrophenol.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and measure the formation of the product, p-nitrocatechol, spectrophotometrically.

-

Calculate CYP2E1 activity as the rate of product formation per milligram of microsomal protein.

Neurotoxicity Assessment using MTT Assay in SH-SY5Y Cells

Objective: To evaluate the potential cytotoxic effects of this compound on a dopaminergic-like cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the absorbance of untreated control cells.

Conclusion

This compound exerts a clear modulatory effect on the nigrostriatal dopaminergic system, primarily by decreasing dopamine turnover and inhibiting the firing rate of dopaminergic neurons. The underlying molecular mechanisms likely involve the metabolic activity of CYP2E1 within these neurons, potentially leading to localized oxidative stress. The experimental protocols detailed in this guide provide a robust framework for further elucidating the intricate signaling pathways and functional consequences of this compound's action on dopaminergic neurons. A deeper understanding of these interactions is crucial for both fundamental neuroscience research and the development of therapeutic agents targeting the dopaminergic system.

References

In Vitro Mode of Action of Zoxazolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies elucidating the mode of action of Zoxazolamine, a centrally acting muscle relaxant. The document focuses on its interaction with ion channels and its metabolic fate, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Modulation of Potassium Channels

In vitro studies have identified this compound and its active metabolite, chlorzoxazone (B1668890), as modulators of specific potassium channels, which is believed to contribute significantly to their muscle relaxant effects.

Small-Conductance Calcium-Activated Potassium (SK) Channels

This compound has been shown to directly affect recombinant small-conductance Ca2+-activated K+ (rSK2) channels.

-

Activating Effect: When applied externally to cells expressing rSK2 channels, this compound activates channel currents even in the absence of intracellular calcium. This activation is reversible and concentration-dependent.[1]

-

Partial Agonist Activity: In combination with other SK channel activators like chlorzoxazone or 1-EBIO, this compound partially inhibits the current responses, suggesting a partial-agonist mode of action.[1]

-

Potency: The order of potency for activating rSK2 channels has been established as 1-EBIO > chlorzoxazone > this compound, indicating that this compound is the least potent among these related compounds.[1]

Large-Conductance Calcium-Activated Potassium (BKCa) Channels

The primary metabolite of this compound, chlorzoxazone, has been demonstrated to be a potent activator of large-conductance Ca2+-activated K+ (BKCa) channels.

-

Concentration-Dependent Activation: Chlorzoxazone reversibly increases BKCa channel currents in a concentration-dependent manner.[2][3]

-

Mechanism of Action: In inside-out patch-clamp configurations, chlorzoxazone increases the activity of BKCa channels by increasing the mean open time and decreasing the mean closed time, without modifying the single-channel conductance. It also causes a leftward shift in the activation curve of the channels.[2]

Quantitative Data on Potassium Channel Modulation

| Compound | Channel | Effect | EC50 / Potency | Reference |

| This compound | rSK2 | Activation (Partial Agonist) | Less potent than chlorzoxazone and 1-EBIO | [1] |

| Chlorzoxazone | BKCa | Activation | ~18 µM | [4] |

| Chlorzoxazone | BKCa | Activation | 30 µM | [2][3] |

Metabolic Profile of this compound

In vitro studies using liver preparations have been crucial in understanding the biotransformation of this compound.

-

Primary Metabolites: The major metabolic pathways for this compound involve hydroxylation and substitution of the amino group. The two primary metabolites identified are:

-

6-hydroxy-zoxazolamine: Formed through hydroxylation of the benzene (B151609) ring.

-

Chlorzoxazone: Formed by the substitution of the amino group with a hydroxyl group.

-

-

Enzymatic Involvement: The metabolism of this compound's active metabolite, chlorzoxazone, to 6-hydroxychlorzoxazone (B195315) is primarily catalyzed by the cytochrome P450 enzyme CYP2E1 .

Quantitative Data on this compound Metabolism

No direct quantitative kinetic data (e.g., Km, Vmax) for the metabolism of this compound by specific CYP450 enzymes was identified in the reviewed literature. The focus of quantitative in vitro metabolic studies has been on its metabolite, chlorzoxazone, as a probe for CYP2E1 activity.

Experimental Protocols

The following sections outline the general methodologies employed in the in vitro studies of this compound and its metabolites.

Patch-Clamp Electrophysiology for Potassium Channel Analysis

Objective: To measure the effect of this compound and its metabolites on the activity of SK and BKCa channels.

Cell Preparation:

-

HEK293 cells are stably or transiently transfected with the cDNA encoding the desired potassium channel subunit (e.g., rSK2 or the α-subunit of the BKCa channel).

-

Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

Electrophysiological Recording (Whole-Cell Configuration):

-

Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

-

Patch pipettes are fabricated from borosilicate glass capillaries and filled with an internal solution.

-

The whole-cell configuration is established by forming a gigaseal between the pipette tip and the cell membrane, followed by rupturing the membrane patch.

-

Membrane currents are recorded using a patch-clamp amplifier. Voltage-clamp protocols are applied to elicit and measure channel currents.

-

This compound or its metabolites are applied to the cells via the perfusion system at various concentrations.

Solutions:

-

External Solution (example): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Internal Solution (example for SK channels with nominal zero Ca2+): (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.

In Vitro Metabolism Using Human Liver Microsomes

Objective: To identify the metabolites of this compound and characterize the enzymes involved in its biotransformation.

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Organic solvent for quenching the reaction and extraction (e.g., acetonitrile (B52724) or methanol)

Incubation Procedure:

-

A reaction mixture is prepared containing HLMs, phosphate buffer, and this compound at the desired concentration.

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

-

The reaction is initiated by the addition of the NADPH regenerating system.

-

The incubation is carried out at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is terminated at each time point by adding an ice-cold organic solvent.

-

Control incubations are performed in the absence of the NADPH regenerating system to assess non-enzymatic degradation.

Metabolite Analysis:

-

The terminated reaction mixtures are centrifuged to pellet the microsomal proteins.

-

The supernatant is collected and analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify this compound and its metabolites.

-

Metabolite identification is confirmed by comparing their retention times and mass spectra with those of authentic standards, if available.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows described in this guide.

References

- 1. Modulation of recombinant small-conductance Ca(2+)-activated K(+) channels by the muscle relaxant chlorzoxazone and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulatory effects of chlorzoxazone, a centrally acting muscle relaxant, on large conductance calcium-activated potassium channels in pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Historical Development of Zoxazolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoxazolamine, a centrally-acting muscle relaxant and potent uricosuric agent, holds a significant place in the history of pharmacology and drug development. Synthesized in 1953, it was introduced for clinical use in 1955 as a treatment for painful musculoskeletal conditions.[1] Its journey was marked by the serendipitous discovery of its potent uricosuric effects, offering a new therapeutic avenue for gout. However, its promising clinical applications were ultimately overshadowed by severe hepatotoxicity, leading to its withdrawal from the market. This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, metabolism, and eventual downfall of this compound, offering valuable lessons for modern drug development.

Discovery and Initial Development

This compound (5-chloro-1,3-benzoxazol-2-amine) was first synthesized in 1953.[1] It emerged from research programs aimed at developing centrally-acting muscle relaxants to alleviate skeletal muscle spasms and associated pain.[2] Following preclinical evaluations that demonstrated its efficacy in animal models, this compound was introduced for clinical use in 1955 under brand names such as Flexin.[1]

Synthesis

The synthesis of this compound, a benzoxazole (B165842) derivative, involves the reaction of 2-amino-4-chlorophenol (B47367) with cyanogen (B1215507) bromide. While the initial patents and publications from the 1950s provide the foundational chemistry, later studies have refined the synthesis of related benzoxazole structures.

Initial Clinical Use as a Myorelaxant

This compound was initially marketed for the relief of discomfort associated with acute, painful musculoskeletal conditions.[2][3] It was found to act primarily at the level of the spinal cord and subcortical areas of the brain, where it inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms.[2]

Serendipitous Discovery of Uricosuric Properties

During its clinical use as a muscle relaxant, a pivotal observation was made: this compound significantly increased the urinary excretion of uric acid. This led to formal investigations into its potential as a uricosuric agent for the treatment of gout.[4][5] A 1958 report in the New England Journal of Medicine highlighted it as a "potent uricosuric agent," marking a significant turning point in its development.[4] This discovery opened a new therapeutic application for this compound, independent of its muscle relaxant properties.

Mechanism of Action

This compound's dual pharmacological activities stemmed from distinct mechanisms of action.

Muscle Relaxant Activity

The myorelaxant effects of this compound are attributed to its action as a centrally-acting agent.[2] While the precise mechanism was not fully understood at the time of its use, later research on structurally related compounds, like its metabolite chlorzoxazone (B1668890), has provided further insights. These compounds are known to activate small-conductance calcium-activated potassium (SK) channels, which can modulate neuronal excitability.[6] Additionally, studies in rats indicated that this compound decreases striatal dopamine (B1211576) turnover by reducing the firing rate and variability of nigral dopamine neurons.[7]

Uricosuric Activity

The uricosuric effect of this compound is more clearly defined. It acts on the renal tubules to increase the excretion of uric acid, thereby lowering its concentration in the plasma.[8] This action is achieved by inhibiting the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.

Metabolism, Pharmacokinetics, and Hepatotoxicity

The metabolism of this compound was a critical factor in both its therapeutic action and its ultimate failure.

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[9] A major metabolic pathway is the hydroxylation of the benzene (B151609) ring to form 6-hydroxy-zoxazolamine, which is then excreted in the urine as a glucuronide conjugate.[10] Another significant metabolic transformation involves the substitution of the amino group with a hydroxyl group, yielding chlorzoxazone.[10]

Interestingly, the metabolite chlorzoxazone was found to possess muscle relaxant properties similar to the parent drug but lacked uricosuric activity.[10] In contrast, 6-hydroxy-zoxazolamine had little to no muscle relaxant effect.[10]

Hepatotoxicity and Market Withdrawal

Despite its therapeutic benefits, the clinical use of this compound was marred by reports of severe liver damage.[1] This idiosyncratic drug-induced liver injury (DILI) was unpredictable and could range from mild hepatitis to fatal hepatic necrosis.[11][12] The growing number of cases of severe hepatotoxicity led to the withdrawal of this compound from the market.[1][11] The risk of severe liver injury was deemed unacceptable, especially in light of emerging alternative therapies.

Legacy and the Rise of Chlorzoxazone

The story of this compound did not end with its withdrawal. Its active metabolite, chlorzoxazone, was found to have a more favorable safety profile, exhibiting less toxicity.[1] Consequently, chlorzoxazone was developed and marketed as a muscle relaxant in place of this compound and remains in clinical use today.[1][2] However, it is important to note that chlorzoxazone itself has been linked to rare instances of acute liver injury, underscoring the shared structural risks.[2][11]

Quantitative Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C₇H₅ClN₂O | [1] |

| Molar Mass | 168.58 g/mol | [1] |

| Year Synthesized | 1953 | [1] |

| Year Introduced | 1955 | [1] |

| Year Withdrawn | ~1961 | [11] |

Experimental Protocols

Detailed experimental protocols from the original studies in the 1950s are not fully available in modern databases. However, based on the methodologies described in publications of that era, key experiments can be outlined.

Protocol for In Vitro Metabolism of this compound

This protocol is based on the description of experiments using liver homogenates to study drug metabolism.[10]

Objective: To determine the metabolic products of this compound when incubated with rat liver homogenates.

Materials:

-

Adult male rats

-

This compound

-

TPN (Triphosphopyridine nucleotide)

-

Nicotinamide

-

Glucose-6-phosphate

-

Magnesium chloride

-

Phosphate (B84403) buffer (pH 7.4)

-

Homogenizer

-

Incubator (37°C)

-

Centrifuge

-

Chromatography equipment (e.g., paper chromatography as used in the era)

-

UV spectrophotometer

Methodology:

-

Preparation of Liver Homogenate:

-

Euthanize rats and perfuse the liver with cold saline.

-

Excise the liver, weigh it, and homogenize it in a cold phosphate buffer.

-

Centrifuge the homogenate at low speed to remove cell debris and nuclei. The supernatant is used for the assay.

-

-

Incubation:

-